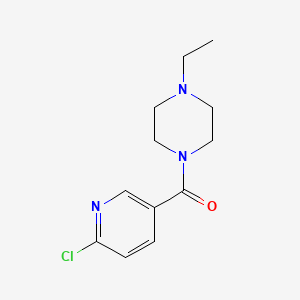

1-(6-Chloropyridine-3-carbonyl)-4-ethylpiperazine

Description

1-(6-Chloropyridine-3-carbonyl)-4-ethylpiperazine is a heterocyclic compound with the molecular formula C₁₂H₁₆ClN₃O and a molecular weight of 253.73 g/mol (CAS: 1093217-98-1) . It features a 6-chloropyridine ring linked via a carbonyl group to a 4-ethylpiperazine moiety. This structure confers unique physicochemical properties, including moderate lipophilicity (logP ~2.5–3.0), which is critical for membrane permeability in pharmacological contexts .

Properties

IUPAC Name |

(6-chloropyridin-3-yl)-(4-ethylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O/c1-2-15-5-7-16(8-6-15)12(17)10-3-4-11(13)14-9-10/h3-4,9H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQKKGUOMCNGAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloropyridine-3-carbonyl)-4-ethylpiperazine typically involves the reaction of 6-chloropyridine-3-carbonyl chloride with 4-ethylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloropyridine-3-carbonyl)-4-ethylpiperazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

Oxidation: Potassium permanganate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

Nucleophilic Substitution: Substituted piperazine derivatives.

Oxidation: N-oxides of the original compound.

Reduction: Reduced piperazine derivatives.

Scientific Research Applications

1-(6-Chloropyridine-3-carbonyl)-4-ethylpiperazine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industrial Applications: It serves as an intermediate in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridine-3-carbonyl)-4-ethylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The chloropyridine moiety can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The piperazine ring provides additional binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Piperazine Derivatives with Varying Substituents

1-(6-Chloropyridine-3-sulfonyl)-4-methylpiperazine

- Structure : Replaces the carbonyl group with a sulfonyl moiety and substitutes ethyl with methyl on piperazine.

- Activity: Sulfonyl derivatives often exhibit enhanced metabolic stability but reduced receptor affinity compared to carbonyl analogs. No direct pharmacological data is available for this compound, but structural analogs suggest lower CNS penetration due to increased polarity .

4-Ethylpiperazine Derivatives in Antiviral Research

- Compound 10b,c (4-ethylpiperazine-linked (-)-borneol esters) :

- Antiviral Activity : IC₅₀ values of 5.1–10.2 µM against respiratory syncytial virus (RSV), with selectivity indices (SI) of 20–21 .

- Mechanism : Binds to the RSV F protein hydrophobic cavity, inhibiting viral membrane fusion .

- Comparison : The 4-ethylpiperazine group enhances antiviral potency compared to morpholine or piperidine analogs, likely due to improved hydrophobic interactions .

Piperazine-Based CCR5 Antagonists

Analogs with Modified Aromatic Systems

1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine

- Structure : Substitutes 6-chloropyridine with 2-chloropyridine and adds a 5-chloro-2-methylphenyl group.

Neuroprotective 4-Ethylpiperazine Derivatives

- Comparison: The dibenzoannulenyl group enhances CNS penetration compared to pyridine-based analogs .

Pharmacological and Toxicity Profiles

Structural Impact on Physicochemical Properties

| Compound | logP | Water Solubility (mg/mL) | Plasma Protein Binding (%) | |

|---|---|---|---|---|

| This compound | ~2.8 | 0.15 | 85–90 | |

| 4-Methylpiperazine analog (Sch-350634) | ~3.2 | 0.09 | 92 | |

| Morpholine derivative 5a | ~2.5 | 0.20 | 78 |

Key Insight : Ethyl substitution on piperazine increases logP by ~0.3–0.5 compared to methyl, enhancing membrane permeability but reducing solubility .

Biological Activity

1-(6-Chloropyridine-3-carbonyl)-4-ethylpiperazine (referred to as 1-6CPC-4EP) is a compound of increasing interest in medicinal chemistry, particularly due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

1-6CPC-4EP contains a piperazine ring substituted with a 6-chloropyridine-3-carbonyl group. The presence of the chloropyridine moiety enhances its interaction with biological targets, while the ethyl substitution on the piperazine ring may confer unique pharmacokinetic properties. The compound belongs to a class of molecules that often exhibit significant biological activity, particularly in the context of neuropharmacology and agrochemistry.

The primary mechanism of action for 1-6CPC-4EP involves its interaction with nicotinic acetylcholine receptors (nAChRs). This interaction is similar to that observed in other neonicotinoids, suggesting potential applications in treating neurological disorders and as an insecticide due to its neurotoxic effects on pests. Additionally, it has been noted for its ability to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Pharmacological Applications

- Neurodegenerative Diseases : Research indicates that 1-6CPC-4EP may inhibit GSK-3, which plays a crucial role in the pathogenesis of neurodegenerative diseases. Inhibition of this enzyme could lead to neuroprotective effects, making it a candidate for further investigation in treating conditions like Alzheimer's disease.

- Insecticidal Properties : The compound's interaction with nAChRs also positions it as a potential insecticide, leveraging its neurotoxic properties against pest species.

Structure-Activity Relationship (SAR)

Understanding the SAR of 1-6CPC-4EP is essential for optimizing its efficacy and safety profile. The presence of both the chloropyridine and piperazine rings contributes significantly to its biological activity. Modifications to these rings can alter binding affinity and selectivity towards biological targets.

| Structural Feature | Impact on Activity |

|---|---|

| Chlorine Substitution | Enhances receptor binding affinity |

| Ethyl Group on Piperazine | Influences pharmacokinetics and dynamics |

| Carbonyl Group | Potentially modulates interactions with enzymes |

Study on Neuroprotective Effects

A study conducted on related compounds demonstrated that modifications similar to those found in 1-6CPC-4EP could lead to significant inhibition of GSK-3 activity. The findings suggest that compounds with similar structural motifs can exhibit potent neuroprotective effects in vitro and in vivo .

Insecticidal Efficacy

Another investigation into the insecticidal properties of compounds related to 1-6CPC-4EP found that they effectively targeted nAChRs, leading to paralysis and death in various pest species. This indicates a promising avenue for developing new insecticides based on the structural framework of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.